molecular formula C22H29NO2 B1248061 4-Cyanoprogesterone

4-Cyanoprogesterone

Cat. No.: B1248061
M. Wt: 339.5 g/mol
InChI Key: DUUHURKBTHYVAZ-GMYOYGJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanoprogesterone is a synthetic steroid derivative characterized by a cyano (-CN) group substitution at the C4 position of the progesterone backbone. First synthesized by Haase-Held et al. in 1992, it was identified as a potent inhibitor of 5-α-reductase, an enzyme critical in converting testosterone to dihydrotestosterone (DHT) . This inhibition has therapeutic implications for conditions like benign prostatic hyperplasia (BPH) and androgen-dependent disorders. The compound’s structure retains the core 21-carbon pregnane skeleton of progesterone but introduces steric and electronic modifications via the C4-cyano group, which enhances binding affinity to steroid-metabolizing enzymes .

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbonitrile

InChI

InChI=1S/C22H29NO2/c1-13(24)16-6-7-17-14-4-5-18-15(12-23)20(25)9-11-22(18,3)19(14)8-10-21(16,17)2/h14,16-17,19H,4-11H2,1-3H3/t14-,16+,17-,19-,21+,22-/m0/s1

InChI Key

DUUHURKBTHYVAZ-GMYOYGJASA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)C#N)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)C#N)C

Synonyms

4-cyanoprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profile of 4-cyanoprogesterone can be contextualized by comparing it to other progesterone derivatives, antiandrogens, and steroids with analogous functional groups. Below is a detailed analysis:

Structural Analogs: Cyano-Substituted Steroids

  • 7-Cyano Steroids (e.g., Desoxycorticosterone-19-Nitrile Acetate): Patented by Bowers and Ringold (1962), 7-cyano steroids exhibit glucocorticoid activity rather than 5-α-reductase inhibition. The position of the cyano group (C7 vs. C4) alters the steroid’s conformational flexibility and receptor selectivity, underscoring the importance of substitution patterns .
  • 10-Cyano-19-Norsteroids: Synthesized via Ercoli and Gardi’s method (1965), these compounds lack the C19 methyl group but retain a cyano group at C10. This modification reduces androgenic activity while enhancing binding to progesterone receptors, contrasting with this compound’s antiandrogenic effects .

Functional Analogs: Antiandrogens and 5-α-Reductase Inhibitors

  • Cyproterone Acetate: A direct antiandrogen acting on the androgen receptor (AR), cyproterone acetate shares mechanistic overlap with this compound. However, this compound’s primary action via 5-α-reductase inhibition (IC₅₀ ~10 nM) distinguishes it from cyproterone acetate’s AR antagonism .
  • Cortexolone Derivatives: Cortexolone (11-deoxycortisol) and its esters (e.g., dipropionate, butyrate) lack 5-α-reductase inhibition but exhibit varying glucocorticoid activity. The absence of a C4-cyano group in cortexolone derivatives correlates with reduced enzyme-targeting efficacy .

Activity and Potency

The table below summarizes key differences:

Compound Target/Activity IC₅₀/EC₅₀ Structural Feature Reference
This compound 5-α-Reductase inhibition ~10 nM C4-cyano, pregnane skeleton
Cyproterone Acetate Androgen receptor antagonism ~50 nM (AR) C17-acetate, C1,2-cyclopropane
Desoxycorticosterone-19-Nitrile Glucocorticoid receptor binding ~100 nM C19-nitrile, C21-acetate
Cortexolone-17α,21-Dipropionate Glucocorticoid activity >1 μM C17/C21-dipropionate, no cyano

Conformational and Mechanistic Insights

Theoretical and NMR studies reveal that this compound adopts a flattened A-ring conformation due to the C4-cyano group, enhancing its fit into the 5-α-reductase active site. In contrast, cyproterone acetate’s rigid cyclopropane ring stabilizes a bent conformation, favoring AR binding . Similarly, 7-cyano steroids exhibit a distorted B-ring geometry, which redirects activity toward glucocorticoid pathways .

Research Findings and Clinical Implications

  • Therapeutic Potential: Unlike non-steroidal antiandrogens (e.g., flutamide), this compound’s steroidal backbone may reduce off-target effects in hormone-sensitive tissues .

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